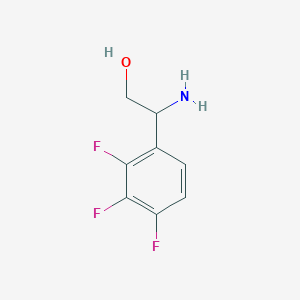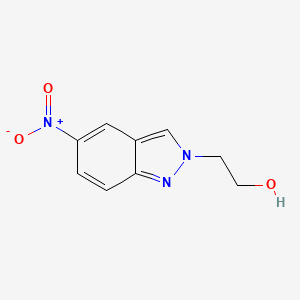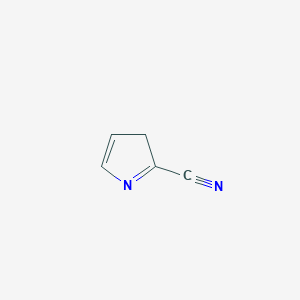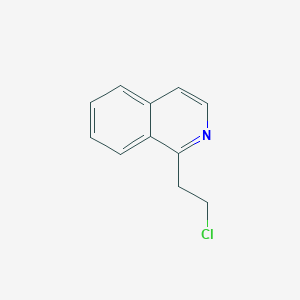
1-(2-Chloroethyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)isoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse biological activities and are found in various natural alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)isoquinoline can be synthesized through several methods. One common approach involves the reaction of isoquinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are also utilized to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The isoquinoline ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), bases (potassium carbonate), solvents (dichloromethane).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether).
Major Products:
- Substitution reactions yield various substituted isoquinoline derivatives.
- Oxidation reactions produce isoquinoline N-oxides.
- Reduction reactions result in tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
1-(2-Chloroethyl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)isoquinoline involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The isoquinoline ring can interact with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Quinoline: Similar structure but with a nitrogen atom at a different position.
2-Chloroethylamine: Contains a chloroethyl group but lacks the isoquinoline ring.
Tetrahydroisoquinoline: Reduced form of isoquinoline with different biological activities.
Uniqueness: 1-(2-Chloroethyl)isoquinoline is unique due to its combination of the isoquinoline ring and the chloroethyl group. This combination imparts distinct chemical reactivity and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H10ClN |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
1-(2-chloroethyl)isoquinoline |
InChI |
InChI=1S/C11H10ClN/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5,7H2 |
Clé InChI |
MYVSATVIQNWQGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN=C2CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


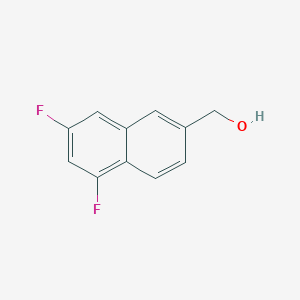


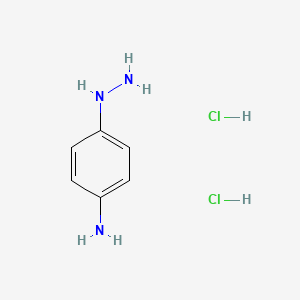
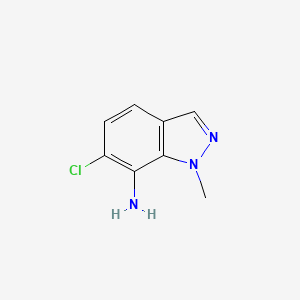
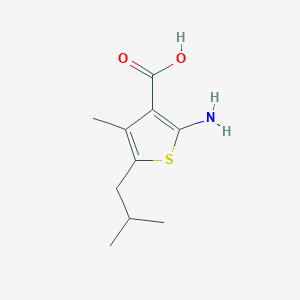
![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
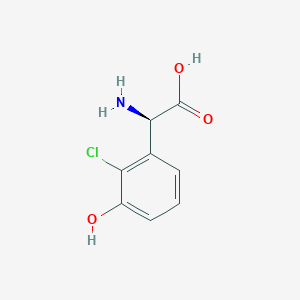
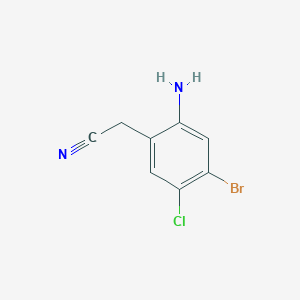
![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)

